molecular formula C4H8N2O B11821920 3-(Aminooxy)butanenitrile CAS No. 1000342-86-8

3-(Aminooxy)butanenitrile

Cat. No.: B11821920
CAS No.: 1000342-86-8
M. Wt: 100.12 g/mol
InChI Key: VUIHTBYGRDVRDE-UHFFFAOYSA-N
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Description

3-Aminoxy butyronitrile is an organic compound with the molecular formula C₄H₇NO It is a nitrile derivative that contains an aminoxy group (-ONH₂) attached to the butyronitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-aminoxy butyronitrile typically involves the reaction of butyronitrile with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Butyronitrile+Hydroxylamine3-Aminoxy Butyronitrile\text{Butyronitrile} + \text{Hydroxylamine} \rightarrow \text{3-Aminoxy Butyronitrile} Butyronitrile+Hydroxylamine→3-Aminoxy Butyronitrile

Industrial Production Methods: Industrial production of 3-aminoxy butyronitrile may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize yield and purity. The exact methods can vary depending on the manufacturer and the desired scale of production.

Types of Reactions:

    Oxidation: 3-Aminoxy butyronitrile can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert 3-aminoxy butyronitrile into corresponding amines or other reduced forms.

    Substitution: The aminoxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

Scientific Research Applications

3-Aminoxy butyronitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-aminoxy butyronitrile exerts its effects involves interactions with molecular targets and pathways. The aminoxy group can form hydrogen bonds and other interactions with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3-Aminocrotononitrile: Another nitrile derivative with similar structural features.

    Butyronitrile: The parent compound without the aminoxy group.

    Aminobutyronitrile: A related compound with an amino group instead of an aminoxy group.

Uniqueness: 3-Aminoxy butyronitrile is unique due to the presence of the aminoxy group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This functional group allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

CAS No.

1000342-86-8

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

3-aminooxybutanenitrile

InChI

InChI=1S/C4H8N2O/c1-4(7-6)2-3-5/h4H,2,6H2,1H3

InChI Key

VUIHTBYGRDVRDE-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)ON

Origin of Product

United States

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